[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid
Overview
Description
The compound of interest, 4-Fluoro-3-(hydroxymethyl)phenylboronic acid, is a boronic acid derivative that is part of a broader class of compounds known for their ability to form reversible covalent complexes with diols and polyols. These properties make them particularly useful in the recognition and sensing of saccharides and in the formation of responsive materials . The presence of a fluorine atom on the phenyl ring enhances the Lewis acidity of the boronic acid, which can influence its reactivity and binding affinity .
Synthesis Analysis
The synthesis of related fluorinated phenylboronic acids typically involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis . The introduction of fluorine atoms into the aromatic ring is known to affect the stability and reactivity of the boronic acid. For instance, compounds with ortho-fluorine substituents tend to be less stable . The synthesis process is crucial as it impacts the yield, purity, and physical properties of the boronic acid.
Molecular Structure Analysis
The molecular structure of boronic acids, including those that are fluorinated, is influenced by the presence of substituents on the aromatic ring. Fluorination affects the acidity and the ability of the boronic acid to form stable complexes with diols . X-ray crystallography has been used to determine the structure of similar compounds, revealing insights into the arrangement of atoms and the geometry around the boron atom .
Chemical Reactions Analysis
Fluorinated phenylboronic acids participate in various chemical reactions, including Suzuki cross-coupling and amidation reactions . The ortho-substituents on the phenyl ring can influence the reactivity, as seen in the catalysis of dehydrative condensation reactions . The fluorine atoms can also affect the formation of cyclic structures and the overall stability of the boronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-3-(hydroxymethyl)phenylboronic acid are influenced by the presence of the fluorine atom and the hydroxymethyl group. Fluorination enhances the Lewis acidity and can lead to increased binding affinity with diols . The hydroxymethyl group may also contribute to the solubility and reactivity of the compound in aqueous media . The acidity constants and hydrolytic stability of these compounds are critical parameters that can be determined through spectrophotometric and potentiometric methods .
Scientific Research Applications
Optical Modulation in Nanotechnology
[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid and its derivatives play a significant role in optical modulation. For instance, a study by Mu et al. (2012) demonstrates the use of phenyl boronic acids in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes. This application is crucial for saccharide recognition, where the quantum yield of photoluminescence varies with the boronic acid structure, impacting the optical properties of single-walled carbon nanotubes (Mu et al., 2012).
Fluorescence Quenching in Chemistry
Fluorescence quenching studies of boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid highlight their importance in chemical analysis. Geethanjali et al. (2015) researched the quenching effect of aniline on these derivatives, revealing insights into conformational changes and intermolecular interactions in various alcohol environments (Geethanjali et al., 2015).
Glucose Sensing Materials
Amino-3-fluorophenyl boronic acid, a derivative, has been synthesized for constructing glucose sensing materials. Das et al. (2003) describe its use in physiological pH environments, highlighting its potential in medical applications, particularly in diabetes management (Das et al., 2003).
Electronics and Acidity of Boronic Compounds
The electron-withdrawing character of fluorine atoms in boronic compounds like this compound influences their properties significantly. Gozdalik et al. (2017) discuss how these properties, such as acidity and hydrolytic stability, impact their applications in chemistry and biology (Gozdalik et al., 2017).
Carbohydrate-Binding Applications
In the field of carbohydrate recognition, boronic acids like this compound are instrumental. Dowlut & Hall (2006) show the effectiveness of ortho-hydroxyalkyl arylboronic acids in complexing model glycopyranosides under physiologically relevant conditions, which is crucial for targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally used as reagents in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid interacts with its targets through a process involving oxidative addition and transmetalation . The reaction begins with the oxidative addition of an electrophilic organic group to palladium, forming a new Pd-C bond . This is followed by transmetalation, where the boronic acid transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid participates, is a key biochemical pathway. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction include the synthesis of various organic compounds, including biologically active terphenyls .
Result of Action
The primary result of the action of 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds .
Action Environment
The action of 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the stability of the boronic acid reagent can be influenced by factors such as temperature and pH .
Safety and Hazards
Future Directions
The use of boronic acids in medicinal chemistry is a growing field of interest . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . Therefore, the study of boronic acids, including “[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid”, is expected to lead to the development of new promising drugs .
properties
IUPAC Name |
[4-fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMOQHMTXJYUGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CO)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619071 | |
Record name | [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
481681-02-1 | |
Record name | [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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